![molecular formula C18H25N3O2 B2605268 N1-((1-苄基哌啶-4-基)甲基)-N2-环丙基草酰胺 CAS No. 953138-98-2](/img/structure/B2605268.png)
N1-((1-苄基哌啶-4-基)甲基)-N2-环丙基草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a study into new Fentanyl-derived opioid compounds synthesized a compound with a similar structure . The starting material was characterized by NMR spectroscopy and single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . The crystal structure was found to be monoclinic Cc with specific unit cell parameters . The compound crystallized with four crystallographically unique molecules in the asymmetric unit .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the density, boiling point, molecular formula, molecular weight, flash point, and other properties have been provided .
科学研究应用
抗肿瘤和抗增殖应用
对类似化合物的研究显示出潜在的抗肿瘤和抗增殖活性。例如,N-((1-苄基-1H-1,2,3-三唑-4-基)甲基)芳基酰胺的衍生物已证明是癌细胞生长的抑制剂。这表明包括 N1-((1-苄基哌啶-4-基)甲基)-N2-环丙基草酰胺在内的相关化合物可能在癌症研究中得到应用,特别是在开发新的抗肿瘤药物方面 (Stefely 等人,2010)。
神经保护作用
该化学家族中的一些化合物显示出神经保护作用,这与神经退行性疾病的治疗有关。例如,具有苄基哌啶结构的化合物 ASS234 被发现可抑制体外 β-淀粉样蛋白聚集,并显示出抗氧化特性,表明在阿尔茨海默病治疗中具有潜在应用 (Ramos 等人,2016)。
西格玛受体配体
具有苄基哌啶部分的化合物已被确认为具有潜在治疗应用的西格玛受体配体。它们已被探索用于调节原代星形胶质细胞培养中的组织转谷氨酰胺酶 (TG-2) 表达的能力,这可能对治疗各种中枢神经系统疾病有影响 (Prezzavento 等人,2007)。
抗菌和细胞毒活性
对与 N1-((1-苄基哌啶-4-基)甲基)-N2-环丙基草酰胺具有结构相似性的 1H-苯并咪唑的氮杂环-2-酮衍生物的研究显示出抗菌和细胞毒活性。这些发现表明在开发新的抗菌剂和癌症研究的细胞毒性研究中具有潜在应用 (Noolvi 等人,2014)。
安全和危害
属性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclopropyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-17(18(23)20-16-6-7-16)19-12-14-8-10-21(11-9-14)13-15-4-2-1-3-5-15/h1-5,14,16H,6-13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVNTALRYTZHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclopropyloxalamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。